2-Amino-1,3-propanediol
Overview
Description
Serinol, also known as 2-amino-1,3-propanediol, is an organic compound with the formula H2NCH(CH2OH)2. It is classified both as an amino alcohol and a diol, and is structurally related to glycerol. The name “serinol” reflects its relationship to the amino acid serine, from which it can be produced by hydrogenation . Serinol is a colorless solid that is very stable, corrosive, hygroscopic, and dissolves well in water . It has a molecular weight of 91.11 g/mol, a melting point of 52 to 56 °C, and a boiling point of 115 to 116 °C .
Mechanism of Action
Target of Action
2-Amino-1,3-propanediol, also known as Serinol, is a versatile compound that serves as a crucial precursor in the synthesis of various functional cyclic carbonate monomers . It is used in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It also plays a role in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .
Mode of Action
Serinol’s mode of action involves a two-step strategy. First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers . This approach allows for the concurrent installation of two different functional groups .
Biochemical Pathways
Serinol is involved in the biosynthesis of essential biomolecules and contributes to cell membrane integrity and fluidity . An artificial biosynthetic pathway has been established for converting glucose to 2-APD in a metabolically engineered Escherichia coli . This pathway employs an engineered aminotransferase RtxA for diverting dihydroxyacetone phosphate to generate 2-APD phosphate and an endogenous phosphatase for converting it into the target product 2-APD .
Result of Action
The result of Serinol’s action is the production of a variety of functional cyclic carbonate monomers . These monomers can be subjected to organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers . Primary amine-containing polymers can also be readily accessed via post-polymerization acidolysis of a t Boc-derived monomer .
Action Environment
The action of Serinol can be influenced by environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Serinol
Biochemical Analysis
Biochemical Properties
Serinol serves as a crucial precursor in the biosynthesis of phospholipids, contributing to cell membrane integrity and fluidity . It is involved in neurotransmitter synthesis and sphingolipid metabolism, impacting neurological functions and cellular signaling . It plays a vital role in various biochemical processes due to its unique structure and properties .
Cellular Effects
Serinol contributes to maintaining the structural integrity and fluidity of cell membranes, enabling proper cell signaling and transport of molecules across the membrane . It serves as a building block for the synthesis of certain neurotransmitters in the brain, such as serotonin . Serotonin plays a crucial role in regulating mood, sleep, and appetite, highlighting the importance of Serinol in neurological functions and mental well-being .
Molecular Mechanism
Serinol is involved in the transamination of dihydroxyacetone phosphate to serinolphosphate, which is the essential step in Serinol synthesis . Glutamic acid is the preferred cosubstrate for this transamination .
Temporal Effects in Laboratory Settings
Metabolic Pathways
Serinol is involved in the biosynthesis of phospholipids and the metabolism of sphingolipids . It serves as a crucial compound with significant biological functions in living organisms .
Preparation Methods
Serinol can be synthesized through several methods. One common method involves the reduction of 5-nitro-1,3-dioxane followed by hydrolysis . Another method uses dihydroxyacetone and ammonia, dihydroxyacetone oxime, or 5-amino-1,3-dioxane as starting materials . Industrial production often involves the reductive amination of 1,3-dihydroxyacetone . Additionally, biotechnological methods using amino alcohol dehydrogenases or transaminases have been developed .
Chemical Reactions Analysis
Serinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dihydroxyacetone, ammonia, and nitromethane . Major products formed from these reactions include synthetic antibiotics like chloramphenicol, X-ray contrast agents, and sphingosine/ceramide derivatives .
Scientific Research Applications
Serinol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various compounds, including synthetic antibiotics and X-ray contrast agents . In biology, serinol derivatives function as central second messengers in eukaryotic organisms . In medicine, it is used in the synthesis of pharmaceuticals and chemical sphingosine/ceramide . Industrially, serinol is used in the production of nonionic X-ray contrast media .
Comparison with Similar Compounds
Serinol is structurally related to glycerol and the amino acid serine . Similar compounds include alaninol, leucinol, and tyrosinol, which are also amino alcohols derived from amino acids . What sets serinol apart is its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry .
Properties
IUPAC Name |
2-aminopropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPLEZQSCZCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060202 | |
Record name | 1,3-Propanediol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-03-2 | |
Record name | Serinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC94L30J8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of serinol?
A1: Serinol, also known as 2-amino-1,3-propanediol, has the molecular formula C3H9NO2 and a molecular weight of 91.11 g/mol.
Q2: Is there spectroscopic data available for serinol?
A2: Yes, various spectroscopic techniques have been used to characterize serinol. For instance, 1H NMR, 13C NMR, 11B NMR, and FT-IR spectroscopy have provided valuable information about its structure and interactions. []
Q3: How does serinol affect glycolipid biosynthesis in neuroblastoma cells?
A3: N-palmitoylated serinol (C16-serinol), a derivative of serinol, has been shown to increase the concentration of endogenous ceramide in neuroblastoma cells. [] This suggests that serinol derivatives can modulate glycolipid metabolism.
Q4: Does serinol induce apoptosis? If so, what is the mechanism?
A4: C16-serinol induces apoptosis specifically in rapidly dividing low-density neuroblastoma cells but not in confluent cells. [] This effect is thought to be mediated, at least in part, by the activation of protein kinase C ζ (PKCζ). []
Q5: How does serinol affect phospholipid metabolism in Jurkat T cells?
A5: Serinol significantly decreases the synthesis of phosphatidylserine, phosphatidylcholine, and phosphatidylethanolamine in Jurkat T cells, while phosphatidylinositol synthesis remains unaffected. [] This suggests a specific influence on certain phospholipid metabolic pathways.
Q6: Does serinol impact interleukin-2 (IL-2) production?
A6: Yes, serinol treatment of Jurkat T cells leads to a marked inhibition of IL-2 production, likely due to its effects on phospholipid metabolism and subsequent impairment of diacylglycerol production, a secondary messenger involved in T cell activation. []
Q7: How does serinol interact with the p53-Hdm2 pathway?
A8: Certain serinol derivatives, such as siladenoserinols A-L isolated from tunicates, exhibit inhibitory activity against the p53-Hdm2 interaction, a promising target for cancer chemotherapy. [] The presence of a sulfamate group seems to be crucial for this inhibitory activity. []
Q8: Can serinol be used to modify materials?
A9: Yes, serinol has shown promise in material science applications. For example, it can enhance the antifouling properties of piperazine-based nanofiltration membranes used in treating polymer flooding produced water. [, ]
Q9: Are there any applications of serinol in sustainable materials?
A10: Serinol derivatives can be used for the sustainable vulcanization of diene elastomers. [] They act as efficient secondary accelerators in silica-based compounds. [] Additionally, serinol pyrrole, a bio-sourced derivative, can functionalize sp2 carbon allotropes like carbon black and graphite, improving their dispersion and properties in elastomer composites. [, ]
Q10: Can serinol be incorporated into polymers?
A11: Yes, serinol can be incorporated into various polymers. For example, it is used in the synthesis of light-responsive polycarbonates and polyesters that degrade upon UV light exposure. [] This property makes them attractive for controlled drug release applications. [, ] Serinol has also been used to create amphiphilic block polymers for drug delivery systems. []
Q11: Have computational methods been used to study serinol?
A12: Yes, density functional theory (DFT) calculations have been employed to study the structure and properties of copper phenanthroline complexes linked by a serinol bridge. [] These studies help understand the DNA-cleavage activity of these complexes. [] Additionally, DFT calculations and molecular modeling techniques have been used to investigate the conformational landscape of serinol and its interactions. [, ]
Q12: How do structural modifications of serinol affect its biological activity?
A13: The biological activity of serinol derivatives can be significantly influenced by structural modifications. For instance, in siladenoserinols, the presence of a sulfamate group is essential for their inhibitory activity against the p53-Hdm2 interaction. [, ] Similarly, modifying the acyl group on the bicycloketal core of siladenoserinol A can improve its inhibitory activity. []
Q13: Are there any strategies for targeted delivery of serinol-based compounds?
A15: Yes, serinol-based polymers have shown promise in drug delivery applications. For example, light-responsive polyurethane nanoparticles based on serinol have been developed for controlled drug release. [] These nanoparticles degrade upon UV light exposure, enabling a controlled release of encapsulated drugs. []
Q14: What analytical methods are used to characterize and quantify serinol?
A16: Various analytical techniques are employed to characterize and quantify serinol, including capillary gas chromatography with a flame ionization detector (FID). [] This method is particularly useful for determining the purity of serinol and its esterification products. [] Other methods commonly used include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and various spectroscopic techniques.
Q15: Are there any alternatives to serinol in its various applications?
A18: Yes, depending on the specific application, several alternatives to serinol exist. For instance, other amino alcohols, such as threoninol, can be used as scaffolds in artificial nucleic acids. [] Similarly, various other cross-linking agents and chain extenders can be employed in polymer chemistry depending on the desired material properties.
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